![molecular formula C8H15NO4 B011349 2-(3-Nitropropoxy)oxane CAS No. 107833-76-1](/img/structure/B11349.png)
2-(3-Nitropropoxy)oxane
Overview
Description
2-(3-Nitropropoxy)oxane, also known as NPO, is a nitric oxide donor compound that has been widely used in scientific research. It is a small molecule that can release nitric oxide (NO) in a controlled manner, which makes it a valuable tool for investigating the role of NO in various biological processes.
Mechanism of Action
The mechanism of action of 2-(3-Nitropropoxy)oxane involves the release of NO. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. 2-(3-Nitropropoxy)oxane releases NO in a controlled manner, which allows researchers to investigate the effects of NO on different biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Nitropropoxy)oxane are primarily related to its ability to release NO. NO is a potent vasodilator, which can improve blood flow and reduce blood pressure. It can also modulate neurotransmission and immune response. In addition, NO has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-Nitropropoxy)oxane in lab experiments is its ability to release NO in a controlled manner. This allows researchers to investigate the effects of NO on different biological systems without the need for exogenous NO donors. However, 2-(3-Nitropropoxy)oxane has some limitations as well. It can be difficult to work with, as it is sensitive to light and air. In addition, the release of NO from 2-(3-Nitropropoxy)oxane can be affected by pH and temperature, which can make it challenging to use in certain experimental conditions.
Future Directions
There are several future directions for research on 2-(3-Nitropropoxy)oxane. One area of interest is the development of new NO donors that can release NO more efficiently and selectively. Another direction is the investigation of the effects of 2-(3-Nitropropoxy)oxane on different biological systems, including the cardiovascular system, the nervous system, and the immune system. Finally, the potential therapeutic applications of 2-(3-Nitropropoxy)oxane in the treatment of various diseases, including cardiovascular disease, inflammation, and cancer, warrant further investigation.
Conclusion:
In conclusion, 2-(3-Nitropropoxy)oxane is a valuable tool for investigating the role of NO in various biological processes. Its ability to release NO in a controlled manner makes it a valuable asset for scientific research. While there are some limitations to its use, 2-(3-Nitropropoxy)oxane has many potential applications in the fields of cardiovascular disease, inflammation, and cancer. Further research on 2-(3-Nitropropoxy)oxane and its effects on different biological systems is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
2-(3-Nitropropoxy)oxane has been used in a wide range of scientific research, including studies on cardiovascular disease, inflammation, and cancer. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. 2-(3-Nitropropoxy)oxane has also been found to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. In addition, 2-(3-Nitropropoxy)oxane has been investigated for its potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(3-nitropropoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-9(11)5-3-7-13-8-4-1-2-6-12-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFJQXDJPKTPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540448 | |
Record name | 2-(3-Nitropropoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitropropoxy)oxane | |
CAS RN |
107833-76-1 | |
Record name | 2-(3-Nitropropoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.